Cas no 937022-12-3 (3-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-1H-pyrazole)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-1H-pyrazole structure](https://ja.kuujia.com/scimg/cas/937022-12-3x500.png)
3-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 3-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-1H-pyrazole
- 3-(1,3-Benzodioxol-5-yl)-5-methyl-1H-pyrazole
- CS-0359591
- 6Y-0807
- 3-(2H-1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole
- MFCD06411629
- AKOS005070883
- 937022-12-3
- DTXSID50377355
- AKOS025394931
- J-510801
-
- MDL: MFCD06411629
- インチ: InChI=1S/C11H10N2O2/c1-7-4-9(13-12-7)8-2-3-10-11(5-8)15-6-14-10/h2-5H,6H2,1H3,(H,12,13)
- InChIKey: MSXIVFVHUICSJC-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=NN1)C2=CC3=C(C=C2)OCO3
計算された属性
- せいみつぶんしりょう: 202.074227566g/mol
- どういたいしつりょう: 202.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- ゆうかいてん: 141-143
3-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR14267-500mg |
3-(1,3-Benzodioxol-5-yl)-5-methyl-1H-pyrazole |
937022-12-3 | 500mg |
£148.00 | 2023-09-02 | ||
abcr | AB339153-1g |
3-(1,3-Benzodioxol-5-yl)-5-methyl-1H-pyrazole, 95%; . |
937022-12-3 | 95% | 1g |
€315.00 | 2025-02-20 | |
Ambeed | A226397-1g |
3-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-1H-pyrazole |
937022-12-3 | 95+% | 1g |
$273.0 | 2024-04-16 | |
Crysdot LLC | CD11009303-5g |
3-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-1H-pyrazole |
937022-12-3 | 95+% | 5g |
$691 | 2024-07-19 | |
Apollo Scientific | OR14267-5g |
3-(1,3-Benzodioxol-5-yl)-5-methyl-1H-pyrazole |
937022-12-3 | 5g |
£522.00 | 2023-09-02 | ||
Chemenu | CM309299-1g |
3-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-1H-pyrazole |
937022-12-3 | 95% | 1g |
$334 | 2024-07-19 | |
abcr | AB339153-5 g |
3-(1,3-Benzodioxol-5-yl)-5-methyl-1H-pyrazole, 95%; . |
937022-12-3 | 95% | 5g |
€859.90 | 2023-06-21 | |
Apollo Scientific | OR14267-1g |
3-(1,3-Benzodioxol-5-yl)-5-methyl-1H-pyrazole |
937022-12-3 | 1g |
£189.00 | 2023-09-02 | ||
A2B Chem LLC | AH82513-1mg |
3-(1,3-Benzodioxol-5-yl)-5-methyl-1h-pyrazole |
937022-12-3 | >95% | 1mg |
$201.00 | 2024-07-18 | |
A2B Chem LLC | AH82513-10g |
3-(1,3-Benzodioxol-5-yl)-5-methyl-1h-pyrazole |
937022-12-3 | >95% | 10g |
$1377.00 | 2024-07-18 |
3-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-1H-pyrazole 関連文献
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
3-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-1H-pyrazoleに関する追加情報
Introduction to 3-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-1H-pyrazole (CAS No. 937022-12-3)
3-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-1H-pyrazole (CAS No. 937022-12-3) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole class, which is well-documented for its role in various pharmacological applications. The presence of a benzo[d][1,3]dioxol moiety in its structure introduces additional complexity and functionality, making it a promising candidate for further investigation.
The benzo[d][1,3]dioxol ring, also known as the 1,4-dioxane scaffold, is a key structural feature that contributes to the compound's chemical stability and reactivity. This moiety is commonly found in many bioactive molecules and has been extensively studied for its pharmacological properties. The combination of the pyrazole and benzo[d][1,3]dioxol units in 3-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-1H-pyrazole suggests potential interactions with biological targets that could lead to therapeutic effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of this compound with various biological targets more efficiently. Studies have indicated that the benzo[d][1,3]dioxol ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for drug-receptor binding. The 5-methyl substituent on the pyrazole ring further modulates the electronic properties of the molecule, influencing its binding affinity and selectivity.
In the context of drug discovery, 3-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-1H-pyrazole has been investigated for its potential role in modulating inflammatory pathways and enzyme activities. The pyrazole core is known to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. Additionally, the benzo[d][1,3]dioxol moiety has been shown to exhibit antioxidant properties, further enhancing its therapeutic potential.
One of the most intriguing aspects of this compound is its ability to cross the blood-brain barrier (BBB). The lipophilic nature of the benzo[d][1,3]dioxol ring facilitates its penetration through this barrier, making it a viable candidate for central nervous system (CNS) applications. Researchers are particularly interested in exploring its potential as an antipsychotic or anxiolytic agent due to its structural similarity to known CNS-active compounds.
The synthesis of 3-(Benzo[d][1,3]dioxol-5-methyl-1H-pyrazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in green chemistry have also led to the development of more sustainable synthetic methods that minimize waste and improve efficiency.
From a pharmacokinetic perspective, the metabolic stability of this compound is a critical factor that determines its bioavailability and duration of action. Studies using in silico tools have predicted that the benzo[d][1,3]dioxol ring may be susceptible to metabolism by cytochrome P450 enzymes. Understanding these metabolic pathways is essential for designing derivatives with improved pharmacokinetic profiles.
The potential applications of 3-(Benzo[d][1,3]dioxol-5-methyl-1H-pyrazole extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive scaffold for developing novel agrochemicals and specialty chemicals. For instance, derivatives of this compound have shown promise as herbicides due to their ability to inhibit key enzymes involved in plant growth regulation.
In conclusion, 3-(Benzo[d][1,3]dioxol-5-methyl-1H-pyrazole (CAS No. 937022-12-3) represents a fascinating molecule with diverse potential applications in pharmaceuticals and agrochemicals. Its structural features and predicted biological activities make it a valuable subject for further research. As computational tools continue to advance, researchers will be able to explore more complex derivatives and optimize their properties for targeted therapeutic interventions.
937022-12-3 (3-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-1H-pyrazole) 関連製品
- 2418662-79-8(2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrimidine)
- 1807226-08-9(Ethyl 2-bromo-3-cyano-5-(hydroxymethyl)phenylacetate)
- 2028590-33-0(1-(1-methyl-1H-imidazol-5-yl)methylcyclopropane-1-carbaldehyde)
- 863452-78-2(2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-(2-fluorophenyl)acetamide)
- 1448073-46-8(3-{4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfonylpiperidine-1-carbonyl}-2H-chromen-2-one)
- 1081850-08-9(1-Propanone, 3-chloro-1-(4-chloro-2-hydroxyphenyl)-)
- 1352503-80-0(3-ethyl-1-(2-methoxyethyl)-1H-pyrazole-5-carbaldehyde)
- 2229149-14-6(2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol)
- 2172091-72-2(3-3-(hydroxymethyl)thian-3-ylpentan-3-ol)
- 251322-42-6(1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole)
